molecular formula C16H18N2S B2690708 1-(Biphenyl-4-yl)-3-propylthiourea CAS No. 851904-80-8

1-(Biphenyl-4-yl)-3-propylthiourea

Cat. No. B2690708
CAS RN: 851904-80-8
M. Wt: 270.39
InChI Key: NHXKPBRAGNLSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl derivatives are of great interest in the field of organic synthesis and pharmaceuticals . They are used as starting materials for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .


Synthesis Analysis

The synthesis of biphenyl derivatives often involves cross-coupling reactions . For example, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine was obtained by means of a Buchwald–Hartwig cross-coupling reaction .


Molecular Structure Analysis

Biphenyl is an aromatic hydrocarbon consisting of two connected phenyl rings . The structure of biphenyl derivatives can be confirmed by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR and UV spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Biphenyl participates in many of the reactions that are typical for benzene, for example, substitution reactions upon treatment with halogens in the presence of a Lewis acid .

Scientific Research Applications

Synthesis and Structural Analysis

  • 1-(Biphenyl-4-yl)-3-propylthiourea and its derivatives are synthesized for various research purposes. For instance, the synthesis of aminothiazole derivatives, including 4-(biphenyl-4-yl)thiazol-2-amine, involves Suzuki-Miyaura cross-coupling reactions. These compounds exhibit potential in electronic and spectroscopic applications as confirmed by density functional theory (DFT) and X-ray diffraction studies (Adeel et al., 2017).

Biological and Pharmacological Activities

  • Biphenyl-based compounds, including those similar to 1-(Biphenyl-4-yl)-3-propylthiourea, show significant biological activities. They have applications in the treatment of hypertension and inflammation. Some of these compounds have been found to exhibit anti-tyrosinase activities, which are comparable to standard inhibitors like kojic acid (Kwong et al., 2017).

Material Science and Corrosion Inhibition

  • Certain derivatives of 1-(Biphenyl-4-yl)-3-propylthiourea are utilized in material science. For instance, studies on biphenyl chalcone derivatives reveal their effectiveness in corrosion inhibition of mild steel in acidic mediums. These studies involve techniques like weight loss measurements, polarization studies, and electrochemical impedance spectra (Baskar et al., 2012).

Antimicrobial Properties

  • Some derivatives of 1-(Biphenyl-4-yl)-3-propylthiourea show antimicrobial properties. For example, 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes, related to antifungal bifonazole, were synthesized and tested for antimicrobial activity against pathogenic fungi responsible for human diseases (Castellano et al., 2003).

Mechanism of Action

The mechanism of action of biphenyl derivatives can vary widely depending on their specific structure and the context in which they are used .

Safety and Hazards

Biphenyl derivatives should be handled with care. Avoid contact with skin and eyes, and avoid breathing dust, gas, or vapors .

Future Directions

Biphenyl derivatives have potential applications in various fields such as optoelectronics, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .

properties

IUPAC Name

1-(4-phenylphenyl)-3-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-2-12-17-16(19)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXKPBRAGNLSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Biphenyl-4-yl)-3-propylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.